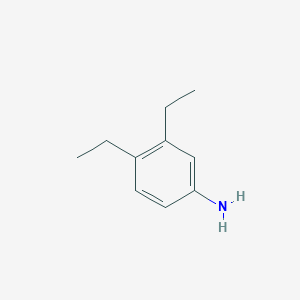

3,4-Diethylaniline

描述

Contextualization within Aniline (B41778) Derivative Chemistry

Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group (-NH2). wikipedia.org It serves as a foundational molecule in a vast and significant class of compounds known as aniline derivatives. These derivatives are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. wikipedia.orgresearchgate.net Aniline and its derivatives are highly valued in both industrial and academic settings, primarily for their role as versatile starting materials and intermediates in the synthesis of a wide array of more complex organic compounds. wikipedia.orgontosight.ai

The chemical behavior of aniline derivatives is profoundly influenced by the nature and position of their substituents. The amino group is a potent activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic substitution reactions. wikipedia.org The introduction of alkyl groups, such as the two ethyl groups in 3,4-Diethylaniline, further modifies this reactivity. This compound is a disubstituted aniline, where ethyl groups occupy the 3 and 4 positions on the benzene ring. This specific substitution pattern dictates its unique chemical properties and potential applications, distinguishing it from other diethylaniline isomers like 2,6-Diethylaniline (B152787) or N,N-Diethylaniline.

Research Significance and Scholarly Scope of this compound Investigation

The research significance of this compound is closely linked to its role as a chemical building block and its relationship to analogous compounds with proven utility. While specific research on this compound itself is not as extensive as for some other isomers, its structural analog, 3,4-dimethylaniline (B50824), is of considerable importance. 3,4-Dimethylaniline is a known intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, including Riboflavin (Vitamin B2). chemicalbook.comnih.govebi.ac.uk

Consequently, the scholarly scope for investigating this compound focuses on several key areas. A primary area is in comparative synthesis, where it serves as a precursor for creating analogs of established bioactive compounds. By substituting the methyl groups of 3,4-dimethylaniline with the ethyl groups of this compound, researchers can explore structure-activity relationships. This allows for the fine-tuning of a molecule's properties to enhance efficacy or alter its biological profile, a common practice in agrochemical and pharmaceutical research. ontosight.aixnchem.commdpi.com Furthermore, investigations extend to materials science, exploring how its incorporation into polymers might affect their properties, and to toxicology, to understand how the change from methyl to ethyl groups impacts its biological effects. nih.govmdpi.com

Historical Perspective of Diethylaniline Isomer Studies

Historically, research into diethylaniline isomers has been driven by their industrial applications, particularly in the dye and agricultural industries. N,N-Diethylaniline, where the ethyl groups are on the nitrogen atom, has long been used as a precursor to valuable triphenylmethane (B1682552) dyes, such as Brilliant Green. wikipedia.org Its synthesis and reactions have been established for many decades, cementing its place in industrial organic chemistry.

In parallel, ring-substituted isomers like 2,6-Diethylaniline gained prominence later, primarily as a key intermediate for a class of chloroacetanilide herbicides, including alachlor (B1666766) and butachlor, which became vital in modern agriculture. coherentmarketinsights.comindustryarc.com The development of specific catalytic alkylation processes to produce 2,6-Diethylaniline efficiently was a significant focus of industrial research. coherentmarketinsights.com The study of other isomers, including this compound, fits within this broader context. Research into these less common isomers is often motivated by the search for new molecules with unique properties for specialized applications, such as novel dyes, high-performance polymers, or next-generation pharmaceuticals and pesticides, where the specific placement of the ethyl groups can critically influence the final product's performance and biological interactions.

Structure

3D Structure

属性

IUPAC Name |

3,4-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKHLQNEMUMGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624976 | |

| Record name | 3,4-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-14-8 | |

| Record name | 3,4-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Diethylaniline

Established Synthetic Pathways for 3,4-Diethylaniline

Catalytic Hydrogenation Approaches to this compound

Catalytic hydrogenation is a prominent method for synthesizing aryl-amines, including this compound, typically starting from the corresponding nitroaromatic compound. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst.

A common precursor for this synthesis is 3,4-diethylnitrobenzene. The hydrogenation of this substrate is typically carried out in a solvent such as ethanol (B145695). airccse.com Various catalysts are effective for this transformation, with palladium-on-carbon (Pd/C) being a widely used option. airccse.com The reaction conditions, including temperature, pressure, and catalyst loading, significantly influence the reaction rate and yield. For instance, studies on the hydrogenation of dimethyl-nitrobenzene, a related compound, have shown that increasing temperature and catalyst loading generally leads to higher conversion rates. airccse.com The reaction is often performed in an autoclave under a hydrogen atmosphere. airccse.com

Another approach involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene. google.comgoogle.com In this case, the reaction not only reduces the nitro group but also achieves dechlorination, yielding 3,4-dimethylaniline (B50824). google.comgoogle.com This simultaneous reduction and dechlorination can be carried out under alkaline two-phase conditions using a water-soluble palladium complex catalyst. google.comgoogle.com

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation process. Raney nickel is another effective catalyst for the reduction of nitroarenes. prepchem.comsciengine.com For example, the hydrogenation of 4-nitro-o-xylene to 3,4-dimethylaniline has been successfully achieved using Raney nickel in methanol (B129727) at elevated temperature and pressure. prepchem.com

Table 1: Catalytic Hydrogenation of Nitro-Aromatic Compounds

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Reference |

|---|---|---|---|---|---|---|

| Dimethyl-nitrobenzene | 5 wt. % Pd/C | Ethanol | 70-130 | 4-10 | Dimethyl-aniline | airccse.com |

| 3-Chloromethyl-4-methylnitrobenzene | Water-soluble palladium complex | Water/Organic | 60-100 | Normal | 3,4-Dimethylaniline | google.comgoogle.com |

| 4-Nitro-o-xylene | Raney nickel | Methanol | 55 | 5 | 3,4-Dimethylaniline | prepchem.com |

| Nitrobenzene (B124822) | Raney Ni | Ethanol/Water | 140 | 10 (N2) | N-ethylaniline | sciengine.com |

| 3,4-Dimethyl nitrobenzene | Platinum on carbon | Not specified | 40-55 | 1-5 (H2) | N-(1-ethyl propyl)-3,4-dimethylaniline | google.com |

Amination Reactions in this compound Synthesis

Amination reactions provide an alternative route to this compound, often starting from a halogenated diethylbenzene derivative. These methods involve the introduction of an amino group through nucleophilic aromatic substitution or related cross-coupling reactions.

One such strategy is the direct amination of aniline (B41778) derivatives. This can involve passing ammonia (B1221849) gas through a reaction mixture containing the precursor under controlled temperature and flow rates. For instance, the synthesis of N,4-diethylaniline can be achieved by the alkylation of 4-aminobenzene derivatives with ethyl groups.

A powerful tool in modern organic synthesis for forming C-N bonds is the Buchwald-Hartwig amination. While specific examples for this compound are not prevalent in the provided context, this palladium-catalyzed cross-coupling reaction is a general and highly effective method for the amination of aryl halides. A related application is seen in the synthesis of imatinib (B729) analogues, where a Buchwald-Hartwig coupling is used to form a C-N bond between a heterocyclic halide and an amine. durham.ac.uk

Nucleophilic aromatic substitution (SNAr) is another viable pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the synthesis of a pirinixic acid derivative, a nucleophilic aromatic substitution was performed on a dichloropyrimidine core with 2,3-dimethylaniline. mdpi.com This type of reaction proceeds through a negatively charged intermediate and is facilitated by electron-poor aromatic rings. masterorganicchemistry.com

Alkylation Strategies for the Diethylaniline Moiety

Alkylation reactions can be employed to introduce the ethyl groups onto an aniline precursor. These methods can involve either N-alkylation of the amino group or C-alkylation of the aromatic ring.

The industrial production of N,N-dimethylaniline, a related compound, is achieved by the alkylation of aniline with methanol in the presence of an acid catalyst. wikipedia.org A similar principle can be applied for the synthesis of N,N-diethylaniline using an appropriate ethylating agent. Vapour-phase alkylation of aniline with ethanol over H-ZSM-5 zeolites has been studied, yielding N-ethylaniline and N,N-diethylaniline. iitm.ac.in The reaction temperature and the Si/Al ratio of the zeolite are critical parameters influencing the product distribution. iitm.ac.in

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. While direct Friedel-Crafts alkylation of aniline can be complicated due to the Lewis basicity of the amino group, which can form a complex with the catalyst, modifications can be made to circumvent this issue. libretexts.org For instance, acetylation of the amino group can be performed to reduce its deactivating effect and allow for subsequent ring alkylation. libretexts.org A green, solvent-free method for the alkylation of N,N-dialkylanilines with substituted β-nitrostyrenes has been developed using a deep eutectic solvent. researchgate.net

A one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol has been developed, combining hydrogen production from ethanol reforming, nitrobenzene reduction, and subsequent N-alkylation of the in-situ formed aniline over a Raney Ni catalyst. sciengine.com

Novel and Sustainable Synthesis Development for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the chemical industry. This includes the application of flow chemistry and biocatalysis to the synthesis of anilines and their derivatives.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, utilizing microreactors, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and potential for catalyst reuse. vapourtec.commdpi.com These benefits are particularly relevant for reactions like catalytic hydrogenation, which can be exothermic and involve flammable gases. vapourtec.com

Continuous-flow hydrogenation of nitroaromatic compounds to produce anilines has been demonstrated to be an efficient and scalable process. almacgroup.comresearchgate.net Packed-bed reactors containing a solid-supported catalyst, such as Pd/C, are commonly used. vapourtec.comalmacgroup.com This setup allows for the continuous feeding of reactants and removal of products, leading to high throughput. almacgroup.com For example, the hydrogenation of nitrobenzene to aniline has been achieved with high conversion rates in microreactor systems. acs.orgresearchgate.net The use of microreactors can significantly intensify the process, achieving high conversions in much shorter reaction times compared to batch reactors. acs.org

Transfer hydrogenation in continuous flow is another promising approach, avoiding the direct use of hydrogen gas. acs.org A system using a supported copper catalyst on Celite has been developed for the selective transfer hydrogenation of nitroarenes to anilines, demonstrating long-term stability. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Hydrogenation

| Feature | Batch Reactor | Flow Reactor (Microreactor) | Reference |

|---|---|---|---|

| Safety | Higher risk with H2 gas, potential for thermal runaway | Improved safety due to small reaction volume | vapourtec.com |

| Heat Transfer | Less efficient, potential for hot spots | Excellent heat transfer | mdpi.com |

| Mass Transfer | Can be limiting, especially gas-liquid | Enhanced gas-liquid-solid interaction | almacgroup.com |

| Scalability | Requires larger vessels | Scaled by running for longer time | vapourtec.com |

| Catalyst Reuse | Often requires separation after reaction | Can use packed beds for continuous reuse | vapourtec.com |

| Reaction Time | Can be long (e.g., 7200 s for 91% conversion) | Significantly shorter (e.g., 210 s for 91% conversion) | acs.org |

Biocatalytic Routes to Diethylaniline Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity.

For the synthesis of anilines, several enzyme classes are of interest. Nitroreductases (NRs) can selectively reduce the nitro group of nitroaromatic compounds. acs.org While many NRs stop at the hydroxylamine (B1172632) stage, processes are being developed to achieve full reduction to the aniline. acs.org

Transaminases (TAs) are another important class of enzymes for amine synthesis. nih.govworktribe.com They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. ucl.ac.uk While direct synthesis of this compound from a corresponding ketone via a transaminase has not been explicitly detailed in the provided context, the technology is applicable to a wide range of substituted anilines. researchgate.netnih.gov The use of whole-cell biocatalysts can be advantageous, and immobilization techniques can improve enzyme stability and reusability. worktribe.comnih.gov

Lipases have also been explored for amidation reactions, which could be a step in a multi-step synthesis of aniline derivatives. mdpi.com For instance, lipase-mediated amidation of anilines with 1,3-diketones has been demonstrated. mdpi.com

An in-depth examination of the chemical compound this compound reveals specific and advanced methodologies for its synthesis and purification. The production of this compound relies on precise chemical pathways, sophisticated catalytic systems, and carefully optimized reaction parameters to ensure high yield and purity.

Chemical Reactivity and Mechanistic Investigations of 3,4 Diethylaniline

Electrophilic Aromatic Substitution Reactions of 3,4-Diethylaniline

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds like this compound. wikipedia.org The general mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E+), which leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.org Aromaticity is subsequently restored by the loss of a proton from the site of substitution. wikipedia.org

In this compound, the amino group is a powerful activating substituent, strongly directing incoming electrophiles to the ortho and para positions. The ethyl groups at the 3- and 4-positions are also activating, further enhancing the ring's reactivity. The positions available for substitution are C2, C5, and C6. The regiochemical outcome of these reactions is determined by a combination of the strong ortho, para-directing effect of the amino group and steric hindrance imposed by the ethyl groups.

Alkylation Mechanisms Involving this compound

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism. libretexts.org The reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a carbocation or a related electrophilic species. libretexts.org This electrophile is then attacked by the activated aromatic ring of this compound.

However, the direct alkylation of arylamines like this compound via the Friedel-Crafts reaction presents significant challenges. The basic amino group can react with the Lewis acid catalyst, forming a complex that deactivates the ring towards further electrophilic attack. libretexts.orglibretexts.org This complexation places a positive charge on the nitrogen, which strongly deactivates the ring. libretexts.org Another complication is polyalkylation, as the newly introduced alkyl group can further activate the ring, leading to multiple substitutions. libretexts.org

Theoretical and experimental studies on analogous compounds, such as N,N-dimethylaniline, have shown that Friedel-Crafts-type alkylations can be achieved under specific conditions, often with high selectivity for the para position. nih.govnih.govresearchgate.net For instance, gold(I) complexes have been used as catalysts for the alkylation of aromatic amines with alkenes, proceeding through an electrophilic aromatic substitution mechanism where the gold cation activates the alkene. nih.gov

Table 1: Overview of Friedel-Crafts Alkylation Challenges with Anilines

| Challenge | Mechanistic Reason | Potential Workaround |

|---|---|---|

| Catalyst Deactivation | The basic amine lone pair complexes with the Lewis acid (e.g., AlCl₃), deactivating the catalyst and the ring. libretexts.orglibretexts.org | Use of alternative catalytic systems less prone to amine coordination, or protection of the amino group. |

| Polyalkylation | The first alkyl group added is electron-donating, making the product more reactive than the starting material. libretexts.org | Use of a large excess of the aromatic substrate to favor mono-substitution statistically. |

| Rearrangement | The intermediate carbocation can rearrange to a more stable form before attacking the ring. | Not applicable to all alkylating agents; less common with acylation. |

Acylation Processes of the this compound Ring

Friedel-Crafts acylation introduces an acyl group (-COR) into the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org The electrophile in this reaction is a resonance-stabilized acylium ion. libretexts.org A key advantage of acylation over alkylation is that the resulting acyl group is electron-withdrawing and deactivates the aromatic ring, thus preventing further reactions and avoiding polysubstitution. libretexts.org

Similar to alkylation, direct acylation of this compound is problematic due to the reaction between the basic amino group and the Lewis acid catalyst. libretexts.org A widely employed and effective strategy to overcome this is to temporarily protect the amino group by converting it into an amide, for example, an acetanilide (B955) derivative. libretexts.orglibretexts.org This is achieved by reacting the amine with a reagent like acetic anhydride. libretexts.org The resulting amido group is still an ortho, para-director but is significantly less activating and less basic than the amino group, allowing the Friedel-Crafts acylation to proceed cleanly. libretexts.org After the acylation of the aromatic ring, the protecting acetyl group can be removed by hydrolysis to regenerate the free amine. libretexts.orglibretexts.org

For example, the acylation of acetanilide (the protected form of aniline) followed by hydrolysis is a standard method to produce 4-aminobenzophenone. libretexts.org This multi-step process allows for controlled functionalization that would otherwise be unachievable.

Halogenation and Nitration Studies on this compound

The high reactivity of the aniline (B41778) ring makes direct halogenation and nitration difficult to control. The amino group is so strongly activating that reactions with electrophiles like bromine often lead to polysubstitution. libretexts.org For instance, the reaction of aniline with bromine water rapidly yields the 2,4,6-tribromoaniline (B120722) product. libretexts.org

To achieve selective mono-halogenation or mono-nitration of a compound like this compound, the reactivity of the amino group must be moderated. As with acylation, this is typically accomplished by converting the amine to its corresponding N-acyl derivative (amide). libretexts.org The N-acetyl group attenuates the activating effect of the nitrogen, allowing for controlled, stepwise introduction of the electrophile. Following the substitution reaction, the amine can be regenerated via hydrolysis. libretexts.org

Nitration of anilines presents an additional complexity. The use of standard nitrating mixtures (concentrated nitric and sulfuric acids) can lead to oxidation of the ring and also to the formation of meta-substituted products. researchgate.net This is because the strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺), which is an electron-withdrawing, meta-directing group. researchgate.net Protecting the amine as an amide circumvents this issue, ensuring the substituent remains an ortho, para-director and preventing side reactions.

Oxidation and Reduction Pathways of the Amine Functionality in this compound

The amine functionality in this compound is susceptible to various redox reactions. The nitrogen lone pair can be abstracted, or the C-H bonds adjacent to the nitrogen can be targeted, leading to a range of products. The electrochemical oxidation of aniline derivatives typically begins with the loss of one electron from the nitrogen to form a radical cation. researchgate.net

Oxidative Coupling Reactions of this compound

Oxidative coupling reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. In the context of anilines, these reactions often proceed via the oxidation of the amine to a reactive intermediate. Cross-dehydrogenative coupling (CDC) is a particularly atom-economical strategy that involves the direct coupling of two C-H bonds. mdpi.com

Studies on related tertiary arylamines have demonstrated that iron-catalyzed CDC reactions can effectively form new C-C and C-N bonds. mdpi.comnih.gov A proposed mechanism involves the oxidation of the tertiary amine to an iminium cation, which then acts as an electrophile and reacts with a suitable nucleophile. mdpi.com Similar copper-catalyzed oxidative coupling reactions between N,N-dimethylaniline and terminal alkynes have been reported, which are believed to proceed through the activation of a C-H bond alpha to the nitrogen atom. inomar.edu.vn Given its structure as a primary amine, this compound could undergo oxidative self-coupling to form azo compounds or react with other partners in cross-coupling reactions, likely proceeding through an initial N-H or C-H bond activation.

Electron Transfer Mechanisms in this compound Reactivity

Electron transfer (ET) is a fundamental step in many oxidation reactions involving aniline derivatives. beilstein-journals.org The process typically involves the transfer of a single electron from the electron-rich aniline (the donor) to an electron acceptor, forming a radical ion pair. beilstein-journals.org In the case of this compound, its relatively low oxidation potential, a consequence of the electron-donating amino and ethyl groups, facilitates this process. researchgate.net

The initial formation of the aniline radical cation is a key mechanistic event. nih.govnih.gov The fate of this intermediate determines the final products. For example, in studies of the N-demethylation of N,N-dimethylanilines, the reaction was shown to proceed through a two-step mechanism: a reversible electron transfer from the aniline to an N-oxyl radical to form an anilinium radical cation, followed by a proton-transfer step to produce an alpha-amino carbon radical. nih.gov This carbon-centered radical can then react further to yield the final product. nih.gov The kinetics of such electron transfer processes have been successfully modeled using Marcus theory, which relates the reaction rate to the thermodynamic driving force and a reorganization energy term. nih.gov For this compound, similar electron transfer pathways are expected to initiate its oxidative degradation and participation in various redox-mediated coupling reactions.

Table 2: Summary of Key Reactive Intermediates in Aniline Chemistry

| Intermediate | Formation | Subsequent Reactivity | Relevant Section |

|---|---|---|---|

| Arenium Ion | Attack of an electrophile on the aromatic ring. wikipedia.org | Deprotonation to restore aromaticity, yielding the substitution product. | 3.1 |

| Acylium Ion | Reaction of an acyl halide/anhydride with a Lewis acid. libretexts.org | Electrophilic attack on the aromatic ring to form a ketone. | 3.1.2 |

| Anilinium Ion | Protonation of the amino group in strong acid. researchgate.net | Deactivates the ring and directs incoming electrophiles to the meta position. | 3.1.3 |

| Aniline Radical Cation | Single electron transfer (SET) from the amine nitrogen to an oxidant. researchgate.netnih.gov | Dimerization, proton transfer, or further oxidation. | 3.2.2 |

| Iminium Cation | Oxidation of a tertiary amine. mdpi.com | Acts as an electrophile in coupling reactions. | 3.2.1 |

Nucleophilic Reactivity of the Amine Group in this compound

The primary amine group (-NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is enhanced by the electron-donating nature of the two ethyl groups on the aromatic ring, which increases the electron density on the nitrogen. This inherent reactivity allows the amine to readily participate in reactions with a variety of electrophiles, most notably leading to the formation of amides and sulfonamides.

The synthesis of amides from anilines can be achieved by reacting the amine with carboxylic acids or their derivatives (like acid chlorides or anhydrides). A direct method involves heating a mixture of the aniline and a carboxylic acid, which drives off water and forms the amide bond. For instance, a similar compound, 2,4-dimethylaniline (B123086), reacts with racemic 2-hydroxy-2-phenylacetic acid upon heating to 160-180°C to produce the corresponding N-(2',4'-dimethylphenyl)-2-hydroxy-2-phenylacetamide in high yield. ukim.mk This demonstrates a straightforward approach to amide formation that is applicable to this compound.

Similarly, the amine group readily reacts with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. This reaction is a common method for synthesizing sulfonamide derivatives. The base, often a tertiary amine like triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid (HCl) byproduct. The synthesis of novel sulfonamide-triazine hybrids, for example, involves the reaction of an aniline derivative with a sulfonyl chloride-containing compound. nih.gov

| Reaction Type | Reactant | General Conditions | Product |

|---|---|---|---|

| Amidation | Carboxylic Acid (R-COOH) | Heating (e.g., 160-180°C), solvent-free. ukim.mk | N-(3,4-diethylphenyl)amide |

| Amidation | Acid Chloride (R-COCl) | Base (e.g., pyridine, triethylamine), aprotic solvent. libretexts.org | N-(3,4-diethylphenyl)amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., N,N-diisopropylethyl amine), aprotic solvent (e.g., acetone, THF). google.com | N-(3,4-diethylphenyl)sulfonamide |

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis provides powerful tools for forming new bonds, and anilines like this compound are versatile substrates in these transformations.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. wikipedia.orgacs.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an amine with an aryl halide or triflate. wikipedia.org In this context, this compound can serve as the amine partner, reacting with various aryl halides to produce N,N-diaryl or N-aryl-N-alkyl amines. The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands like XPhos or bidentate ligands like BINAP often providing high yields. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikidoc.orgwikipedia.org To involve this compound in this reaction, it must first be halogenated, for instance, to 4-iodo-3,4-diethylaniline. This aryl iodide can then be coupled with a terminal alkyne using a dual catalyst system, typically comprising a palladium(0) complex and a copper(I) salt (e.g., CuI). wikidoc.orgslideshare.net The reaction is carried out in a basic solvent like diethylamine (B46881) or triethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center before reductive elimination. wikidoc.org

| Reaction Name | Role of Aniline Derivative | Typical Catalytic System | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile (Amine Source) | Pd(0) source (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄). organic-chemistry.org | Forms a new Carbon-Nitrogen bond. wikipedia.org |

| Sonogashira Coupling | Aryl Halide Precursor | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), and an amine base. wikidoc.orgwikipedia.org | Forms a new Carbon-Carbon (sp²-sp) bond. slideshare.net |

Direct functionalization of carbon-hydrogen (C-H) bonds is an increasingly important area of research that offers more atom-economical synthetic routes. The dialkylamino group in tertiary anilines can act as a directing group, facilitating the selective activation of ortho C-H bonds by a transition metal catalyst. rsc.org While studies specifically on this compound are limited, research on analogous N,N-dialkylanilines provides significant insight.

For example, an yttrium-based catalyst has been successfully used for the ortho-selective C-H alkylation of tertiary anilines with 1-alkenes. rsc.org This process involves the coordination of the catalyst to the amino group, followed by selective activation of the C-H bond at the ortho position. The resulting organometallic intermediate then inserts the alkene, leading to the formation of a new C-C bond. rsc.org Iron-catalyzed C-H activation has also been explored, which can proceed through mechanisms like σ-bond metathesis or oxidative addition, depending on the iron catalyst's oxidation state and the nature of the directing group. acs.org Photoredox nickel catalysis has also been employed for the C(sp³)–H arylation of dimethylaniline, demonstrating that even the C-H bonds on the N-alkyl groups can be selectively functionalized. beilstein-journals.org

Polymerization Initiation Mechanisms Involving this compound or Related Anilines

Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI), a conductive polymer with significant research interest. pw.edu.pl The polymerization process is typically a chain reaction involving initiation, propagation, and termination steps. researchgate.net

The initiation step is triggered by a chemical oxidant (like ammonium (B1175870) persulfate) or an applied electrochemical potential. researchgate.netnih.gov This initial oxidation abstracts an electron from the aniline monomer to form a radical cation. researchgate.netineosopen.org The presence of electron-donating substituents, such as the ethyl groups in this compound, lowers the oxidation potential of the monomer, making it easier to initiate polymerization compared to unsubstituted aniline. google.com

During the propagation phase, these radical cations recombine. The primary pathway involves head-to-tail coupling, where the nitrogen atom of one radical cation attacks the para-position of another, leading to the formation of dimeric and then oligomeric species. ineosopen.org The regioselectivity of this process is critical; while para-coupling is favored and leads to the conductive emeraldine (B8112657) form, some ortho-coupling can occur, leading to branched, non-conductive polymer segments. ineosopen.orgmdpi.com The ethyl groups at the 3 and 4 positions of this compound would sterically hinder ortho-coupling and electronically favor para-coupling, potentially leading to a more linear and ordered polymer structure.

Derivatives and Functionalization Strategies of 3,4 Diethylaniline

N-Substitution Reactions of 3,4-Diethylaniline and Their Impact on Structure

N-substitution reactions of this compound involve the modification of the amino group through the formation of new bonds with various electrophiles. These reactions significantly alter the chemical properties and steric environment of the nitrogen atom.

A primary method of N-substitution is acylation , where this compound reacts with acylating agents like acyl chlorides or anhydrides to form amides. For example, the reaction with acetyl chloride in the presence of a base yields N-acetyl-3,4-diethylaniline. The introduction of the electron-withdrawing acyl group typically reduces the basicity of the nitrogen atom. This modification can be a strategic step to control the reactivity of the aniline (B41778) in subsequent reactions. libretexts.org

Another key N-substitution strategy is alkylation . This involves the reaction of this compound with alkylating agents such as alkyl halides. Depending on the reaction conditions, this can result in mono-, di-, or even tri-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. chemguide.co.uk These N-alkylated derivatives often exhibit different physical properties, such as solubility, and can have varied biological activities compared to the original aniline.

Ring-Functionalization of this compound via Directed Synthesis

The amino group and the two ethyl groups on the aromatic ring of this compound direct the position of incoming substituents in electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing new substituents to the ortho and para positions. However, in this compound, these positions are either occupied or sterically hindered, which influences the regioselectivity of these reactions.

Halogenation is a common ring-functionalization reaction. For instance, the reaction of anilines with bromine can lead to poly-substituted products due to the high activation of the ring by the amino group. libretexts.org To achieve mono-substitution, the reactivity of the amino group is often moderated by converting it to an amide first. libretexts.org

Nitration of anilines, including this compound, introduces a nitro group onto the aromatic ring, which is a key step in the synthesis of many industrial chemicals. The reaction is typically performed with a mixture of nitric and sulfuric acid. The strongly acidic conditions can protonate the amino group, forming an anilinium ion, which can complicate the directing effects. Careful control of the reaction conditions is necessary to achieve the desired product.

Synthesis and Characterization of Schiff Base Derivatives of this compound

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine, such as this compound, with an aldehyde or a ketone. nih.gov This reaction, which forms a carbon-nitrogen double bond (azomethine group), is often catalyzed by an acid. nih.gov The resulting Schiff base derivatives are highly versatile and have been extensively studied for their coordination chemistry and potential biological applications. cumhuriyet.edu.trechemcom.com

The synthesis of Schiff bases from this compound is typically a straightforward process, often involving refluxing the aniline with the carbonyl compound in a solvent like ethanol (B145695). nih.gov These derivatives are readily characterized by spectroscopic methods, including FT-IR, NMR, and mass spectrometry. cumhuriyet.edu.trechemcom.com A characteristic feature in the FT-IR spectrum is the C=N stretching vibration, which confirms the formation of the imine. echemcom.com

Research has demonstrated that Schiff bases derived from substituted anilines can form stable complexes with a variety of metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). cumhuriyet.edu.trresearchgate.net These metal complexes can exhibit interesting properties, such as antioxidant and antimicrobial activities. cumhuriyet.edu.tr The electronic properties of the Schiff base, and consequently its metal complexes, can be fine-tuned by changing the substituents on the aromatic rings of the aniline and the aldehyde or ketone. cumhuriyet.edu.tr

Table 1: Examples of Schiff Base Derivatives of this compound and Their Precursors

| Aniline Derivative | Aldehyde/Ketone Reactant | Resulting Schiff Base Type |

|---|---|---|

| This compound | Salicylaldehyde | N-(salicylidene)-3,4-diethylaniline |

| This compound | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-3,4-diethylaniline |

| 3,4-Diaminobenzophenone | 4-(diethylamino)-2-hydroxybenzaldehyde | Tetradentate Schiff base ligand cumhuriyet.edu.trresearchgate.net |

Development of Novel Heterocyclic Compounds Incorporating the this compound Moiety

The this compound moiety serves as a valuable building block for the synthesis of various heterocyclic compounds. The amino group provides a reactive site for cyclization reactions, enabling the formation of nitrogen-containing ring systems.

One established method for synthesizing quinoline (B57606) derivatives is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. Similarly, the Skraup synthesis , which uses glycerol, sulfuric acid, and an oxidizing agent, can be employed to construct quinoline rings.

Benzimidazoles , another significant class of heterocyclic compounds with a wide range of biological activities, can be synthesized from anilines. ekb.eg The synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative, which can be prepared from this compound, with a carboxylic acid or its derivative.

Furthermore, this compound can participate in multicomponent reactions , which allow for the construction of complex heterocyclic structures in a single, efficient step. These reactions are a powerful tool in medicinal chemistry for generating libraries of novel compounds for biological screening. The development of new heterocyclic compounds from this compound is an active area of research with potential applications in drug discovery and materials science. google.com

Spectroscopic Characterization and Structural Elucidation of 3,4 Diethylaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopic Analysis of 3,4-Diethylaniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the two ethyl groups. The aromatic region would display a complex pattern due to the 1,2,4-trisubstitution pattern. The proton on C-2 would likely appear as a singlet or a finely split doublet, while the protons on C-5 and C-6 would appear as doublets. The ethyl groups give rise to a characteristic quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The amine protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming molecular asymmetry. There would be six signals for the aromatic carbons and four for the two non-equivalent ethyl groups (two CH₂ signals and two CH₃ signals). The chemical shifts are influenced by the electron-donating effects of the amino and ethyl groups. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ carbons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings (e.g., between CH₂ and CH₃ of the ethyl groups), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound Note: The following are predicted chemical shift ranges and multiplicities based on standard values for similar structures, as direct experimental data was not found in the searched literature.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H (3 protons) | 6.5 - 7.0 | m (multiplet) | 3H |

| Amine N-H₂ | 3.5 - 4.5 | br s (broad singlet) | 2H |

| Methylene -CH₂- (2 groups) | 2.4 - 2.7 | q (quartet) | 4H |

| Methyl -CH₃ (2 groups) | 1.1 - 1.3 | t (triplet) | 6H |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-CH₂CH₃ (2 carbons) | 130 - 140 |

| Aromatic C-H (3 carbons) | 110 - 125 |

| Methylene -CH₂- (2 carbons) | 25 - 30 |

| Methyl -CH₃ (2 carbons) | 13 - 16 |

Mass Spectrometry Techniques for this compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is used for molecular weight confirmation, structural elucidation through fragmentation analysis, and purity assessment.

The molecular formula of this compound is C₁₀H₁₅N. nih.gov Its calculated monoisotopic mass is 149.1204 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 149. The fragmentation pattern is dictated by the structure, particularly the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A primary fragmentation involves the cleavage of a C-C bond within one of the ethyl groups, leading to the loss of a methyl radical. This would produce a prominent peak at m/z 134 ([M-15]⁺), corresponding to a stable benzylic-type cation.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the aromatic ring and an ethyl group would result in a peak at m/z 120 ([M-29]⁺).

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for assessing the purity of volatile compounds like this compound. This technique separates impurities from the main compound before they enter the mass spectrometer, allowing for their individual identification and quantification.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Assignment | Notes |

|---|---|---|

| 149 | [M]⁺˙ | Molecular Ion |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 120 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Infrared and Raman Spectroscopic Investigations of this compound Vibrational Modes

For this compound, a primary aromatic amine, the following characteristic vibrational modes are expected:

N-H Stretching: As a primary amine, it will exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond typically occurs in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the non-polar C-C bonds of the aromatic ring, which often give weak signals in IR spectroscopy.

Interactive Data Table: Typical Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Optical Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the main absorptions are due to π → π* transitions within the benzene (B151609) ring. The presence of the amino and alkyl substituents modifies these absorptions.

The spectrum of this compound is expected to show two primary absorption bands characteristic of substituted benzenes:

An intense band around 200-240 nm, corresponding to a primary π → π* transition.

A less intense, longer-wavelength band around 280-310 nm, which is a secondary π → π* transition. This band is sensitive to substitution and solvent polarity.

The lone pair of electrons on the nitrogen atom can also participate in an n → π* transition, though this is often obscured by the more intense π → π* bands. The electron-donating nature of the amino and ethyl groups causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. Studies on the closely related 3,4-dimethylaniline (B50824) have shown electron donor-acceptor interactions that can be monitored by UV-Vis spectroscopy, indicating its utility in studying reaction kinetics and complex formation. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is not typically a solid at room temperature, its derivatives can be readily synthesized and crystallized.

For instance, a common derivative is a Schiff base, formed by the condensation reaction of this compound with an aldehyde (e.g., salicylaldehyde). The resulting crystalline product can be analyzed by single-crystal X-ray diffraction. mdpi.com This analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry and identifying any steric strain.

Molecular Conformation: The dihedral angles between the aromatic ring and substituent groups, revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., N-H···O) and π-π stacking, which govern the material's bulk properties.

Another class of derivatives suitable for crystallographic studies are metal complexes, where this compound acts as a ligand, coordinating to a metal center through its nitrogen atom. The crystal structure of such a complex would define the coordination geometry around the metal ion. researchgate.net

Computational Chemistry and Theoretical Studies on 3,4 Diethylaniline

Quantum Mechanical Calculations of 3,4-Diethylaniline Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules like this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, a wide range of molecular attributes.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles. The presence of two flexible ethyl groups and an amino group attached to the benzene (B151609) ring suggests the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

While specific experimental or calculated data for this compound is scarce, illustrative optimized geometrical parameters for a related molecule, 2,6-Diethylaniline (B152787), demonstrate the type of data obtained from such calculations. nih.govchemscene.comiucr.orgchemspider.com DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G** or 6-311++G(d,p), are standard for this purpose. capes.gov.brmdpi.comscispace.com

Table 1: Illustrative Optimized Geometrical Parameters for an Aniline (B41778) Derivative (Calculated) This table presents representative data for aniline derivatives to illustrate the outputs of geometry optimization, as specific data for this compound is not readily available in the cited literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | ||

| C-N | ~1.40 | ||

| N-H | ~1.01 | ||

| C-C (ethyl) | ~1.54 | ||

| C-H (ethyl) | ~1.10 | ||

| C-N-H | ~112-114 | ||

| H-N-H | ~110-112 | ||

| C-C-N | ~120 | ||

| C-C-C (ethyl) | ~115 | ||

| H-C-C-N | Variable (defines conformation) | ||

| C-C-N-H | Variable (defines conformation) |

Source: Data modeled after typical results from DFT calculations on substituted anilines. scispace.compsu.edu

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the amino group (-NH₂) and the ethyl groups (-CH₂CH₃) are electron-donating groups. Their presence is expected to raise the energy of the HOMO compared to unsubstituted aniline, making this compound a better electron donor. nih.gov The HOMO would likely be a π-orbital with significant contributions from the benzene ring and the nitrogen lone pair, while the LUMO would be a π* anti-bonding orbital of the ring. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netechemcom.com Computational methods like DFT are routinely used to calculate these orbital energies. ufms.brsamipubco.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Anilines (Calculated) This table provides representative FMO data for aniline derivatives to exemplify the expected electronic properties, as specific data for this compound is not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.1 to -5.5 | -0.2 to 0.2 | 4.9 to 5.7 |

| Alkyl-substituted Aniline | -4.8 to -5.2 | -0.1 to 0.3 | 4.7 to 5.5 |

| Hypothetical this compound | ~ -5.0 | ~ 0.1 | ~ 5.1 |

Source: Values are representative based on studies of various substituted anilines. echemcom.comsamipubco.comumn.edu

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior, particularly in non-covalent interactions and electrophilic/nucleophilic attacks. proteopedia.orgyoutube.com The MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The area around the nitrogen atom of the amino group is expected to be the most electron-rich and have the most negative electrostatic potential, due to the lone pair of electrons. This site is therefore the most likely to be attacked by electrophiles or to participate in hydrogen bonding as a hydrogen bond acceptor. echemcom.comsamipubco.com The hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to attack by nucleophiles or to act as hydrogen bond donors. The aromatic ring itself creates a region of negative potential above and below the plane, characteristic of π-systems. researchgate.net

Reaction Mechanism Elucidation of this compound using Computational Methods

Computational chemistry is a powerful asset for investigating the detailed pathways of chemical reactions, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally. mdpi.comresearchgate.netmdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleetingly formed as reactants transform into products. beilstein-journals.orgnih.gov Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. This is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. nih.govacs.org

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to locate the structures of the relevant transition states. For example, in an electrophilic attack on the aromatic ring, the calculation would model the approach of the electrophile and the formation of the sigma complex (Wheland intermediate), identifying the TS leading to it. tsijournals.com The geometry of the TS provides insight into the reaction mechanism, for instance, revealing which bonds are breaking and which are forming. mdpi.comresearchgate.net

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the reactants and the transition state. rsc.orgrsc.org A lower activation energy corresponds to a faster reaction rate. High-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)) combined with DFT-optimized geometries, can provide highly accurate activation energies. mdpi.comresearchgate.netacs.org

For this compound, one could computationally study various transformations. For example, the activation energies for electrophilic substitution at the different available positions on the ring (ortho and meta to the amino group) could be calculated. These calculations would predict the regioselectivity of the reaction, with the pathway having the lowest activation energy being the most favorable. Studies on similar anilines show that the presence of electron-donating groups generally lowers the activation energy for electrophilic substitution. rsc.orgrsc.org

Table 3: Illustrative Activation Energies for Electrophilic Aromatic Substitution on Aniline Derivatives (Calculated) This table presents hypothetical data to illustrate how activation energy calculations can predict reaction outcomes, as specific data for this compound is not available in the cited literature.

| Reaction | Reactant | Position of Attack | Activation Energy (kcal/mol) |

| Nitration | Aniline | para | ~10-15 |

| Nitration | Aniline | ortho | ~12-17 |

| Nitration | Aniline | meta | ~20-25 |

| H-abstraction | Aniline + OH radical | from -NH₂ | ~2-4 |

| H-abstraction | Aniline + OH radical | from ring (ortho) | ~5-7 |

Source: Data modeled after typical results from computational studies on aniline reactions. nih.govrsc.orgresearchgate.net

Spectroscopic Property Prediction for this compound (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. By employing quantum mechanical calculations, it is possible to simulate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of the molecule. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic and vibrational characteristics of the compound.

The primary method used for these predictions is Density Functional Theory (DFT), often in combination with specific basis sets that define the mathematical functions used to describe the electron orbitals. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for optimizing the molecular geometry and calculating vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govtandfonline.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used. For aniline derivatives, DFT methods have been shown to provide reliable predictions of chemical shifts. dntb.gov.uarsc.org For this compound, the predicted chemical shifts would be crucial for assigning the signals in an experimental spectrum to specific protons and carbon atoms within the aromatic ring and the ethyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is illustrative and based on typical values for similar aniline derivatives calculated using DFT methods. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| Aromatic C-N | - | 145 - 150 |

| Aromatic C-C₂H₅ | - | 135 - 140 |

| -CH₂- (Ethyl) | 2.5 - 2.7 | 25 - 30 |

| -CH₃ (Ethyl) | 1.1 - 1.3 | 13 - 16 |

| -NH₂ | 3.5 - 4.5 | - |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods are well-suited for this purpose. sphinxsai.com The calculations provide the frequencies of the fundamental vibrational modes, as well as their corresponding intensities. These modes include stretching, bending, and torsional motions of the chemical bonds. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic ring and ethyl groups, C-N stretching, and C=C stretching within the aromatic ring. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. nih.gov

Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound

Note: The following data is illustrative and based on typical values for similar aniline derivatives calculated using DFT methods. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3500 | Symmetric and asymmetric stretching of the amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2970 | Stretching of C-H bonds in the ethyl groups. |

| C=C Aromatic Stretch | 1500 - 1620 | Stretching of carbon-carbon double bonds in the benzene ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the benzene ring. The position and intensity of these absorptions are influenced by the electron-donating effects of the amino and diethyl substituents.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

Note: The following data is illustrative and based on typical values for similar aniline derivatives calculated using TD-DFT methods. Actual experimental values may vary.

| Transition Type | Predicted λ_max Range (nm) | Description |

| π → π | 240 - 260 | Electronic transition within the aromatic system. |

| π → π | 290 - 320 | Electronic transition influenced by the amino and ethyl substituents. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide detailed information about the interactions between this compound and its surrounding environment, such as solvent molecules or other solutes. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal dynamic processes and equilibrium properties that are not accessible through static computational models.

The foundation of an MD simulation is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of the coordinates of its particles. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used for organic molecules. mdpi.com

Interaction with Solvents: MD simulations can be used to investigate how this compound interacts with different solvents. By placing a model of the this compound molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent), one can study solvation effects. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of this compound. This provides a detailed picture of the local solvent structure around the solute.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the amino group of this compound and protic solvent molecules can be monitored over time. This is crucial for understanding its solubility and reactivity in such solvents.

Diffusion Coefficient: MD simulations can be used to calculate the diffusion coefficient of this compound in a given solvent, which is a measure of its mobility. ucl.ac.uk

Interactions in Complex Systems: Beyond simple solvation, MD simulations can explore the interactions of this compound in more complex environments. For example, simulations could model its behavior at an interface, its aggregation with other molecules, or its binding to a receptor site in a biological system. acs.orgmdpi.com These simulations can provide insights into:

Binding Affinity: Through methods like thermodynamic integration, MD simulations can be used to calculate the free energy of binding between this compound and another molecule, providing a measure of their interaction strength. rsc.org

Conformational Changes: The simulations can show how the conformation of this compound and its interacting partners change upon binding.

Interactive Data Table: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

Note: The following data represents a typical setup for an MD simulation and is not from a specific study on this compound.

| Parameter | Value/Description | Purpose |

| Force Field | OPLS-AA | Describes the potential energy of the system. |

| Simulation Box | Cubic, 4x4x4 nm³ | Defines the system boundaries. |

| Solvent | TIP3P Water | Models the aqueous environment. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Time Step | 2 fs | Integration time step for solving equations of motion. |

These computational approaches provide a powerful framework for understanding the properties and interactions of this compound at a molecular level, guiding further experimental research and application development.

Environmental Fate and Degradation Mechanisms of 3,4 Diethylaniline

Adsorption Behavior and Mechanisms of 3,4-Diethylaniline in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption to soil, sediment, and other solid matrices. Adsorption processes dictate the concentration of the compound in the aqueous phase, thereby affecting its transport and accessibility to microorganisms for degradation.

Adsorption Isotherms and Kinetics of this compound

For instance, a study on the adsorption of 3,4-dimethylaniline (B50824) onto biochar and a biochar-titanium dioxide composite demonstrated that the process followed pseudo-second-order kinetics. researchgate.net This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons. researchgate.net The isotherm data for 3,4-dimethylaniline were well-fitted by the Langmuir and Toth models, indicating a monolayer adsorption process on the surface of the adsorbents. researchgate.net

Table 1: Adsorption Kinetic Models for 3,4-Dimethylaniline on Different Adsorbents Data derived from studies on 3,4-Dimethylaniline, a structural analogue of this compound.

| Adsorbent | Kinetic Model | Correlation Coefficient (R²) | Reference |

| Biochar | Pseudo-second-order | 0.99 | researchgate.net |

| Biochar-TiO₂ Composite | Pseudo-second-order | 0.99 | researchgate.net |

Influence of Adsorbent Properties on this compound Adsorption

The properties of the adsorbent material play a critical role in the extent and strength of adsorption. Key factors include surface area, pore size distribution, organic matter content, and the presence of functional groups.

For aniline (B41778) compounds, adsorption is influenced by both physical and chemical interactions. Studies on bifunctional polymeric adsorbents have shown that the presence of polar groups, such as sulfonic acid groups, can enhance the adsorption capacity for compounds like aniline and 4-methylaniline, even with a lower specific surface area compared to non-polar resins. nih.gov This indicates that for diethylaniline analogues, chemisorption and specific interactions can be as important as physical adsorption.

The pH of the surrounding medium also significantly affects the adsorption of aniline compounds. The surface charge of the adsorbent and the degree of ionization of the adsorbate are both pH-dependent. Generally, the adsorption of organic bases like anilines is favored at pH values where the molecule is in its neutral form, as this reduces its solubility in water and increases its affinity for the adsorbent surface. The organic carbon content of soil and sediment is often a primary determinant of adsorption for many organic compounds. High organic carbon content typically leads to greater adsorption due to partitioning mechanisms.

Biodegradation Pathways and Microbial Metabolism of Diethylaniline Analogues

Biodegradation is a key process in the natural attenuation of organic pollutants. The breakdown of diethylaniline compounds can occur under both aerobic and anaerobic conditions, mediated by a diverse range of microorganisms.

Aerobic Degradation Studies of Diethylaniline Compounds

Under aerobic conditions, the biodegradation of diethylaniline analogues often involves oxidation reactions catalyzed by microbial enzymes. For N,N-diethylaniline, microcosm experiments using aquifer samples have demonstrated its susceptibility to aerobic biodegradation. The process was found to follow first-order kinetics, with an estimated rate constant of 0.037 ± 0.004 d⁻¹ in laboratory settings. researchgate.netnih.gov

Studies on other diethylaniline isomers, such as 2,6-diethylaniline (B152787), have shown that soil microorganisms like Chaetomium globosum can transform it into metabolites such as 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinone. nih.gov The degradation of 2,4-dimethylaniline (B123086) by Pseudomonas species has been shown to proceed via oxidative deamination, with 3-methylcatechol (B131232) identified as an intermediate. nih.gov

Table 2: Aerobic Biodegradation of Diethylaniline Analogues

| Compound | Condition | Degradation Rate/Products | Reference |

| N,N-Diethylaniline | Aerobic microcosm (aquifer) | First-order kinetic constant: 0.037 ± 0.004 d⁻¹ | researchgate.netnih.gov |

| 2,6-Diethylaniline | Aerobic (soil) | Metabolites: 2,6-diethylacetanilide, 2,6-diethyl-p-benzoquinone | nih.gov |

| 2,4-Dimethylaniline | Aerobic (Pseudomonas sp.) | Intermediate: 3-methylcatechol | nih.gov |

Anaerobic Degradation Studies of Diethylaniline Compounds

The degradation of diethylaniline compounds under anaerobic conditions is generally slower and less efficient than under aerobic conditions. Microcosm experiments with N,N-diethylaniline showed no significant degradation under anaerobic conditions, suggesting its recalcitrance in the absence of oxygen in certain aquifer environments. nih.gov

However, some studies on 2,6-diethylaniline have reported limited degradation (17-38%) in agricultural soil and sludge digester fluid under anaerobic conditions over 30 days. nih.gov The degradation of other aniline compounds, such as aniline itself, has been observed under denitrifying and sulfate-reducing conditions, indicating that anaerobic pathways exist for this class of compounds. researchgate.netnih.gov

Identification of Microbial Species Involved in Diethylaniline Biotransformation

A variety of microbial species have been identified with the capability to degrade aniline and its derivatives. For instance, Pseudomonas species have been isolated that can utilize 2,4-dimethylaniline as both a nitrogen and carbon source. nih.gov The soil fungus Chaetomium globosum is known to metabolize 2,6-diethylaniline. nih.gov

For other substituted anilines, a range of bacteria have been implicated in their degradation. Pseudomonas fluorescens has been shown to degrade 3,4-dichloroaniline (B118046) and 3,4-difluoroanilines. researchgate.net In anaerobic environments, sulfate-reducing bacteria such as Desulfobacterium anilini have been isolated that can completely degrade aniline. nih.gov While specific microorganisms that degrade this compound have not been extensively documented, the existing literature on analogous compounds suggests that a diverse microbial community, including both bacteria and fungi, likely contributes to its biotransformation in the environment.

Metabolite Identification in Diethylaniline Degradation Processes

For instance, the soil microorganism Chaetomium globosum has been shown to degrade 2,6-diethylaniline, a structural isomer of this compound. The identified metabolites in this process were 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinone. echemi.com This suggests that N-acetylation and oxidation of the aromatic ring are plausible degradation pathways for this compound in soil environments.

Furthermore, studies on other 3,4-disubstituted anilines, such as 3,4-dichloroaniline (DCA), have identified hydroxylated metabolites. For example, Pseudomonas fluorescens degrades 3,4-DCA to intermediates including 3-chloro-4-hydroxyaniline. researchgate.net Fungal degradation of 3,4-DCA by species like Aspergillus niger and Fusarium sp. has been found to produce metabolites such as 3,4-dichloroacetanilide and dichloroquinolines through N-acetylation, oxidation, and polymerization reactions. nih.gov Based on these analogous findings, it is reasonable to hypothesize that the microbial degradation of this compound could yield hydroxylated and acetylated derivatives.

Table 1: Potential Metabolites of this compound Based on Analogous Compounds

| Precursor Compound | Analogous Compound | Identified Metabolites | Degradation Process | Reference |

|---|---|---|---|---|

| This compound | 2,6-Diethylaniline | 2,6-diethylacetanilide, 2,6-diethyl-p-benzoquinone | N-acetylation, Oxidation | echemi.com |

| This compound | 3,4-Dichloroaniline | 3-chloro-4-hydroxyaniline | Hydroxylation | researchgate.net |

Abiotic Degradation Processes of this compound

Abiotic degradation, which includes processes like photolysis and hydrolysis, can significantly influence the environmental persistence of organic compounds.

Specific photolysis studies for this compound are not extensively documented. However, anilines, in general, are known to absorb light in the environmental UV spectrum (wavelengths greater than 290 nm), which suggests a potential for direct photolysis in sunlit surface waters and in the atmosphere. nih.gov

The atmospheric fate of diethylaniline isomers is largely determined by their reaction with photochemically produced hydroxyl radicals. For N,N-diethylaniline and 2,6-diethylaniline, the estimated atmospheric half-life due to this reaction is very short, on the order of 2 to 2.4 hours. nih.govnih.gov This indicates that if this compound enters the atmosphere, it is likely to be rapidly degraded. While the specific photodegradation products of this compound are unknown, studies on other anilines suggest that oxidation and polymerization reactions are likely to occur.